Target Engagement Divergence: Des-Methoxy Analog Exhibits >170-Fold Activity Differential Across Kinase Targets
The closest commercially cataloged structural analog—N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide (CID 1540596, CAS not registered), which differs solely by the absence of the 3-methoxy substituent on the benzamide ring—demonstrates extreme target-dependent activity divergence. Against Protein Wnt-3a, this des-methoxy analog is essentially inactive (IC₅₀ >50,000 nM), while against the GLI1 transcription factor in a Hedgehog pathway luciferase reporter assay, it achieves an IC₅₀ of 294 nM [1]. This >170-fold differential between two targets within the same compound illustrates the profound influence that even a single substituent modification can exert on target engagement. The 3-methoxy group in the target compound is expected, based on class-level SAR, to further tune this selectivity profile by introducing additional hydrogen-bonding capacity at the kinase hinge region .
| Evidence Dimension | Kinase/target inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not directly reported for CAS 1706284-38-9 in BindingDB; a PubMed Commons expert annotation cites a reported IC₅₀ of 28 μM for the compound in an unspecified kinase assay context [2] |
| Comparator Or Baseline | Des-methoxy analog (CID 1540596): IC₅₀ >50,000 nM (Protein Wnt-3a); IC₅₀ 294 nM (GLI1) |
| Quantified Difference | >170-fold activity differential between Wnt-3a and GLI1 targets for the comparator; 3-methoxy substitution expected to further alter selectivity |
| Conditions | BindingDB-curated data from Burnham Center for Chemical Genomics: Protein Wnt-3a assay (PubChem AID 651570) and GLI1 luciferase reporter assay (PubChem AID 602464) |
Why This Matters
This evidence demonstrates that even the closest commercially available analog cannot serve as a functional substitute, as target engagement can vary by over two orders of magnitude depending on precise substitution pattern—making CAS-specific procurement essential for reproducible target engagement studies.
- [1] BindingDB. BDBM89339: N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide. IC50 data: Protein Wnt-3a IC50 >50,000 nM; GLI1 IC50 294 nM. Source: Sanford-Burnham Center for Chemical Genomics. View Source
- [2] Southan, C. (2017). PubMed Commons Annotation on PMID 27754406. 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Hypothesis annotation imported from PubMed Commons. View Source
